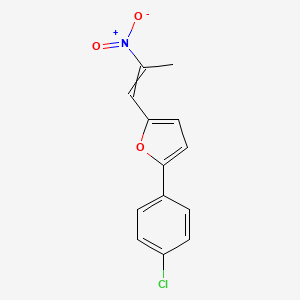
2-(4-Chlorophenyl)-5-(2-nitro-1-propenyl)furan
Cat. No. B8545586
M. Wt: 263.67 g/mol
InChI Key: ZUQNLFUMRCYYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04209448
Procedure details


A mixture of 82 g (0.4 mole) of 5-(p-chlorophenyl)-2-furaldehyde in 400 ml of nitroethane together with 4 ml of piperidine was heated at reflux for 2 hours.


Name
nitroethane
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH:13]=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.N1CCCCC1.[N+:21]([CH2:24][CH3:25])([O-:23])=[O:22]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH:13]=[C:24]([N+:21]([O-:23])=[O:22])[CH3:25])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(O1)C=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
nitroethane
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC(=CC1)C=C(C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
